N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of an oxazole ring and a benzodioxine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves the formation of the oxazole ring followed by the introduction of the benzodioxine moiety. One common synthetic route includes the cyclization of a precursor containing a nitrile and an aldehyde group to form the oxazole ring. This is followed by a coupling reaction with a benzodioxine derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the oxazole or benzodioxine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity .
Scientific Research Applications
N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzodioxine moiety can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(3-phenyl-1,2-oxazol-5-yl)benzamide
- N-(3-phenyl-1,2-oxazol-5-yl)methylacetamide
- 3-[(3-phenyl-1,2-oxazol-5-yl)methylsulfinylmethyl]benzamide
Uniqueness
N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to the presence of both the oxazole and benzodioxine rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C18H14N2O4 |
---|---|
Molecular Weight |
322.3 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C18H14N2O4/c21-18(16-11-22-14-8-4-5-9-15(14)23-16)19-17-10-13(20-24-17)12-6-2-1-3-7-12/h1-10,16H,11H2,(H,19,21) |
InChI Key |
ZYOGVYXIWVXJBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.